molecular formula C21H20N6 B2738214 N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946288-37-5

N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2738214
CAS No.: 946288-37-5
M. Wt: 356.433
InChI Key: NVKCCFCFOMXOMW-UHFFFAOYSA-N
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Description

N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound built upon the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry and drug discovery. This scaffold is a well-established bioisostere of purine bases, allowing derivatives to function as ATP-competitive inhibitors for various kinase targets . As such, this compound is of significant interest for investigating key oncogenic signaling pathways. The 1H-pyrazolo[3,4-d]pyrimidine core is a key structural component in potent and selective inhibitors for a range of tyrosine kinases, including Bruton's Tyrosine Kinase (BTK) , Epidermal Growth Factor Receptor (EGFR) , and Breast Tumor Kinase (BRK) . Researchers utilize this core structure to develop novel therapeutic agents targeting proliferative diseases, with published studies demonstrating its incorporation into molecules with excellent potency in the low nanomolar range . The specific substitution pattern on this compound, featuring phenyl groups at the 1- and 4-positions and a pyrrolidine moiety at the 6-position, is representative of structural modifications explored in structure-activity relationship (SAR) studies to optimize potency, selectivity, and physicochemical properties . This makes it a valuable chemical tool for probing kinase function and for the design and synthesis of targeted anti-cancer agents in a research setting.

Properties

IUPAC Name

N,1-diphenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6/c1-3-9-16(10-4-1)23-19-18-15-22-27(17-11-5-2-6-12-17)20(18)25-21(24-19)26-13-7-8-14-26/h1-6,9-12,15H,7-8,13-14H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKCCFCFOMXOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce any reducible functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

Pharmacological Activities

a. Anticancer Properties

Research indicates that compounds within the pyrazolopyrimidine class, including N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit potent anticancer properties by inhibiting cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation and transcriptional control. Studies show that this compound selectively inhibits CDK9 with an IC50 value in the low nanomolar range, indicating strong potential for cancer treatment .

b. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases. Research suggests that it may inhibit cyclooxygenase (COX) enzymes, similar to other known anti-inflammatory agents. The efficacy of this compound in reducing inflammation has been evaluated through various in vivo models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound. Modifications to the pyrazolo[3,4-d]pyrimidine core can enhance potency and selectivity towards specific targets. For instance:

ModificationEffect on Activity
Addition of alkyl groupsIncreased hydrophobic interactions leading to enhanced potency
Substitution on phenyl ringsAltered binding affinity for CDKs

Case Studies

Case Study 1: CDK Inhibition

In a study focused on developing selective CDK inhibitors, this compound was evaluated alongside other analogs. The compound showed a remarkable selectivity profile with minimal off-target effects compared to traditional CDK inhibitors .

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory potential of this compound in a rat model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling when treated with this compound compared to controls .

Mechanism of Action

The mechanism of action of N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their biological activity and chemical properties.

    Pyrrolidinyl Derivatives: Compounds with a pyrrolidine ring attached to different heterocyclic cores, which may exhibit similar pharmacological profiles.

Uniqueness

N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both the diphenyl and pyrrolidinyl groups can enhance its ability to interact with diverse biological targets, making it a versatile compound for research and potential therapeutic applications.

Biological Activity

N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as a selective kinase inhibitor. This compound's structure includes a fused pyrazole and pyrimidine core, enhanced by a pyrrolidine moiety that may contribute to its reactivity and biological efficacy.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C20H21N5C_{20}H_{21}N_5

Structural Features:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Substituents : Diphenyl and pyrrolidine groups

Research indicates that this compound functions primarily as a selective kinase inhibitor . Kinases are enzymes that play crucial roles in various cellular processes such as proliferation, survival, and metabolism. The inhibition of specific kinases can lead to the suppression of tumor growth and metastasis.

Key Kinase Targets:

  • CDK9 : Involved in cell cycle regulation.
  • Other Kinases : Ongoing studies are evaluating its effects on various other kinases implicated in cancer and other diseases.

Biological Activity Overview

The biological activities of this compound have been explored through various studies. The following table summarizes key findings related to its biological activity:

Activity Description Reference
Kinase Inhibition Inhibits specific kinases involved in cancer progression.
Anticancer Activity Induces apoptosis in cancer cell lines (e.g., RKO colon cancer cells).
Cytotoxicity Exhibits cytotoxic effects on various cancer cell lines.
Selectivity Demonstrates selectivity for certain kinases over others.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in vitro:

  • Apoptosis Induction in RKO Cells : A study showed that this compound significantly induced apoptosis in RKO colon cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways. The study highlighted its potential as a therapeutic agent against colorectal cancer .
  • Inhibition of Tumor Growth : Another research effort focused on the compound's ability to inhibit tumor growth in xenograft models. The results indicated a marked reduction in tumor size compared to control groups treated with vehicle alone .

Future Directions

The ongoing research into this compound aims to further elucidate its mechanism of action and expand its therapeutic applications. Potential areas of exploration include:

  • Derivatization : Modifying the compound's structure to enhance potency and selectivity.
  • Combination Therapies : Investigating its use in conjunction with other anticancer agents to improve efficacy.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., acetonitrile, dichloromethane) to minimize side reactions.
  • Monitor reaction progress via TLC and purify using column chromatography or recrystallization.

Basic: How are spectroscopic techniques utilized to confirm the structural integrity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

Q. Key Techniques :

  • ¹H NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, NH₂ signals at δ 5.5–6.0 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., N-H stretches at 3300–3460 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., compound 2b in : [M+H]⁺ = 495.3) .

Example : For compound 8a (), IR showed N-H stretches at 3350 cm⁻¹, and ¹H NMR confirmed aryl protons at δ 7.3–8.1 ppm .

Advanced: What strategies enhance the selectivity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives for kinase targets like Src or RET?

Q. Strategies :

  • Hydrophobic substituents : Adding cyclopentyl or naphthyl groups improves binding to kinase hydrophobic pockets (e.g., 1-NM-PP1 inhibits Src with IC₅₀ = 1 μM) .
  • Linker modifications : Introducing morpholine or piperidine groups (e.g., compound 17p in ) enhances solubility and target engagement .

Q. Table 1: Selectivity Profiles of Key Derivatives

CompoundTargetIC₅₀ (μM)Reference
1-NM-PP1c-Src1.0
7a (RET inhibitor)RET0.1
17p (PfCDPK4)PfCDPK40.03

Advanced: How can computational modeling guide the design of pyrazolo[3,4-d]pyrimidin-4-amine analogs with improved activity?

Q. Methodology :

  • Docking studies : Use software like AutoDock to predict binding modes. For RET inhibitors, docking revealed hydrophobic interactions between the pyrazole core and kinase active sites .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .

Case Study : Compound 2d () was optimized by replacing Cl with Br, improving π-π stacking in the ATP-binding pocket .

Advanced: How should researchers address contradictions in biological activity data across structural analogs?

Q. Approach :

  • Systematic SAR analysis : Compare substituent effects (e.g., compound 9a vs. 9d in showed varying anti-inflammatory activity due to thiourea vs. urea groups) .
  • Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test off-target effects (e.g., 1-NM-PP1 ’s selectivity over CDK2 and CaMK II) .

Example : Discrepancies in IC₅₀ values for Src inhibitors ( vs. 15) may arise from assay conditions (e.g., ATP concentration, pH) .

Advanced: What in vitro and in vivo assays are recommended for evaluating pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

Q. Assays :

  • Kinase inhibition : Use radiometric or fluorescence-based assays (e.g., ADP-Glo™ for RET kinase) .
  • Cellular efficacy : Measure phosphorylation inhibition (e.g., 1-NM-PP1 blocked TrkB-mediated ERK1/2 activation in DRG neurons at 100 nM) .
  • Toxicity : Perform MTT assays on HEK293 cells and monitor liver enzymes in murine models .

Protocol : For PROTACs (), couple pyrazolo[3,4-d]pyrimidines with E3 ligase ligands via DMF/TEA-mediated amidation .

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